2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol
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Overview
Description
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol is an organic compound that features a thiophene ring substituted with a trifluoromethyl group at the 5-position and an ethan-1-ol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol typically involves the introduction of the trifluoromethyl group and the ethan-1-ol group onto the thiophene ring. One common method involves the reaction of 2-thiopheneethanol with trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-[5-(Trifluoromethyl)thiophen-2-yl]ethanal or 2-[5-(Trifluoromethyl)thiophen-2-yl]ethanoic acid .
Scientific Research Applications
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the ethan-1-ol group can participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: Contains an amine group instead of an alcohol group, leading to different biological activities and applications.
Uniqueness
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol is unique due to the presence of both the trifluoromethyl and ethan-1-ol groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethan-1-ol group allows for versatile chemical modifications and interactions .
Biological Activity
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-ol is a compound featuring a thiophene ring substituted with a trifluoromethyl group and an ethan-1-ol moiety. Its molecular formula is C7H8F3S, with a molecular weight of approximately 197.2 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it of significant interest in medicinal chemistry and biological research.
The unique structure of this compound imparts specific electronic and steric properties that are advantageous for biological activity. The presence of the trifluoromethyl group is known to influence the compound's solubility and interaction with biological targets, potentially enhancing its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C7H8F3S |
Molecular Weight | 197.2 g/mol |
Boiling Point | Not specified |
Solubility | Enhanced due to trifluoromethyl group |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related thiophene derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiophene Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 3.2 μg/mL |
Compound B | Escherichia coli | 4.5 μg/mL |
Compound C | Salmonella typhimurium | 5.0 μg/mL |
The MIC values for these compounds indicate their potential effectiveness as antibacterial agents, particularly against resistant strains.
Antiparasitic Activity
In addition to antibacterial properties, compounds with similar structures have been evaluated for their antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. Preliminary results suggest that such compounds may interact effectively with key proteins involved in the parasite's survival.
Case Study: Antiplasmodial Activity
A study demonstrated that certain thiophene derivatives exhibited promising activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The binding interactions were stronger than those observed with traditional antimalarial drugs.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound may induce oxidative stress or disrupt cellular membranes in target organisms. This mechanism aligns with findings from related compounds that have demonstrated similar biological effects.
Properties
Molecular Formula |
C7H7F3OS |
---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-[5-(trifluoromethyl)thiophen-2-yl]ethanol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6-2-1-5(12-6)3-4-11/h1-2,11H,3-4H2 |
InChI Key |
ZDXPFYDLURKWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CCO |
Origin of Product |
United States |
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